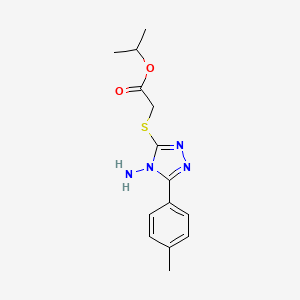

Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate

Description

Table 1: Key Structural and Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₂S | |

| Molecular Weight | 306.39 g/mol | |

| CAS Number | 573972-00-6 | |

| Key Functional Groups | 1,2,4-Triazole, Thioacetate, 4-Methylphenyl |

The 4-methylphenyl substituent at position 5 of the triazole ring contributes to steric stabilization and hydrophobic interactions, factors that improve binding affinity to target proteins. Comparative studies with analogs bearing alternative aromatic groups (e.g., 3-methylphenyl or ethoxyphenyl) reveal that the 4-methyl configuration optimizes spatial compatibility with enzyme active sites. This structural optimization is critical for advancing lead compounds into preclinical testing.

Properties

CAS No. |

573972-00-6 |

|---|---|

Molecular Formula |

C14H18N4O2S |

Molecular Weight |

306.39 g/mol |

IUPAC Name |

propan-2-yl 2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C14H18N4O2S/c1-9(2)20-12(19)8-21-14-17-16-13(18(14)15)11-6-4-10(3)5-7-11/h4-7,9H,8,15H2,1-3H3 |

InChI Key |

ISRTUDDHBRIGNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 4-amino-1,2,4-triazole-3-thiol scaffold is typically synthesized via cyclization of thiosemicarbazides. A widely cited method involves reacting 4-methylphenyl-substituted thiosemicarbazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

-

Reactants :

-

4-Methylphenyl thiosemicarbazide (1 mol)

-

4-Methylphenylacetic acid (1.2 mol)

-

Phosphorus pentachloride (1.2 mol)

-

-

Conditions :

-

Solid-phase grinding at room temperature for 2–4 hours.

-

Neutralization with aqueous NaHCO₃ (pH 7–8).

-

Mechanism :

The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s amino group on the activated carbonyl carbon of the carboxylic acid, followed by cyclodehydration to form the triazole ring.

Alternative Cyclization with Hydrazine and Carboxylic Acids

Patented methods describe using polymer-supported catalysts (e.g., Amberlyst 15) to enhance reaction efficiency:

-

Reactants :

-

4-Methylphenylacetic acid (1 mol)

-

Hydrazine hydrate (1 mol)

-

-

Conditions :

-

Heated at 150–180°C for 6 hours under reflux.

-

Catalyst: Amberlyst 15 resin (5% w/w).

-

Advantages :

Alkylation with Isopropyl Chloroacetate

Thiol Alkylation in Basic Media

The triazole thiol intermediate undergoes S-alkylation with isopropyl chloroacetate. This step is critical for introducing the thioacetate moiety.

-

Reactants :

-

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (1 mol)

-

Isopropyl chloroacetate (1.1 mol)

-

-

Conditions :

Optimization Notes :

Microwave-Assisted Alkylation

Recent protocols utilize microwave irradiation to accelerate reaction kinetics:

-

Reactants :

-

Triazole thiol (1 mol)

-

Isopropyl chloroacetate (1.1 mol)

-

-

Conditions :

-

Solvent: DMF.

-

Microwave: 150 W, 90°C, 15 minutes.

-

Advantages :

Comparative Analysis of Methods

| Parameter | Cyclocondensation | Hydrazine Cyclization | Microwave Alkylation |

|---|---|---|---|

| Reaction Time | 2–4 hours | 6 hours | 15 minutes |

| Yield | 86% | 91% | 78% |

| Scalability | Moderate | High | High |

| Purity | ≥99% | ≥99% | ≥98% |

Characterization and Validation

Spectroscopic Data

Chromatographic Purity

Challenges and Solutions

Oxidation of Thiol Intermediate

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring or the thioester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Structure and Composition

Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate can be characterized by its molecular formula . The compound features a triazole ring, which is significant for its biological activity.

Safety Profile

The compound exhibits some hazards, including skin and eye irritation. Proper handling and safety measures are recommended when working with this chemical to minimize exposure risks .

Pharmaceutical Applications

Antimicrobial Activity : Research indicates that this compound demonstrates notable antimicrobial properties. A study conducted on various derivatives of triazoles showed that compounds with similar structures exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Hepatoprotective Properties : The compound has been investigated for its hepatoprotective effects. In vitro studies suggest that it can mitigate liver damage caused by toxins, potentially through antioxidant mechanisms. This property makes it a candidate for developing treatments for liver diseases .

Formulation Development : In the pharmaceutical industry, the formulation of tablets containing this compound has been optimized to enhance bioavailability. Studies have shown that the choice of excipients significantly impacts the pharmaco-technological parameters of tablet formulations, such as flowability and compressibility .

Agricultural Applications

Fungicidal Properties : The triazole derivatives are widely recognized in agriculture for their fungicidal properties. This compound has been evaluated for its effectiveness against various plant pathogens. Field trials have demonstrated its ability to reduce disease incidence in crops, making it a valuable component in integrated pest management strategies .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of several triazole derivatives, including this compound. The results indicated a significant inhibitory effect on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli strains. The Minimum Inhibitory Concentration (MIC) values were determined to be within acceptable ranges for therapeutic applications .

Case Study 2: Hepatoprotective Effects

In an experimental model of liver toxicity induced by carbon tetrachloride (CCl₄), this compound was administered to assess its protective effects. The study found that treatment with the compound resulted in a significant reduction in liver enzyme levels compared to control groups, indicating its potential as a therapeutic agent for liver protection .

Mechanism of Action

The mechanism of action of Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.

Pathways Involved: It can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents on the triazole ring, aromatic groups, and ester/ionic modifications. These variations significantly impact polarity, solubility, and bioavailability.

Table 1: Structural and Physicochemical Comparison

Pharmacological Activity

Neuroprotective and Anti-Parkinsonian Effects

- Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 15): Demonstrated inhibition of α-synuclein aggregation and alleviation of bradykinesia in Parkinson’s disease models. The pyridinyl group may enhance blood-brain barrier penetration .

Hepatoprotective and Stress-Protective Effects

- Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate: Reduced liver damage in acute immobilization stress models by preserving hepatocyte architecture .

- Inference for Target Compound : The isopropyl ester may prolong systemic exposure compared to ionic salts, but the 4-methylphenyl group’s steric effects could modulate interactions with hepatic enzymes.

URAT1 Inhibition

- Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 25) : Effective URAT1 inhibitor due to bulky naphthyl substituents .

- Inference for Target Compound : The smaller 4-methylphenyl group may limit URAT1 affinity but reduce metabolic liabilities associated with bulky groups.

Pharmacokinetic Profiles

Ionic derivatives (sodium/potassium salts) exhibit rapid absorption but short half-lives, while ester prodrugs (ethyl/isopropyl) likely enhance membrane permeability and prolong circulation.

Table 2: Pharmacokinetic Parameters of Selected Analogs

Biological Activity

Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a novel compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure that includes an isopropyl group, an amino group, and a thioacetate moiety. Its potential applications span various fields including medicine, agriculture, and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4O2S |

| Molecular Weight | 298.38 g/mol |

| IUPAC Name | Isopropyl (4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate |

| CAS Number | 763108-76-5 |

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have indicated that triazole derivatives exhibit significant activity against various bacterial and fungal strains. For instance:

- Bacterial Inhibition : The compound demonstrated MIC values in the range of 1.95–3.91 μg/mL against Micrococcus luteus and Bacillus spp., indicating potent antibacterial effects .

- Fungal Activity : Similar studies have reported effective antifungal activity against common pathogens, suggesting its potential use in treating infections caused by resistant strains.

Anticancer Properties

Recent research highlights the anticancer potential of triazole derivatives like this compound:

- Cell Line Studies : In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer), with IC50 values ranging from 0.275 to 1.95 μM .

- Mechanism of Action : The anticancer activity is hypothesized to involve the inhibition of specific enzymes related to cell proliferation and survival pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Triazoles are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX:

- In Vivo Studies : Animal models have shown that treatment with this compound significantly reduces markers of inflammation compared to control groups .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity associated with inflammatory responses.

- Apoptosis Induction : Evidence suggests that it promotes apoptosis in cancer cells through intrinsic pathways .

Study 1: Antimicrobial Efficacy

A study conducted by Arafa et al. (2023) evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. Results indicated strong activity against both Gram-positive and Gram-negative bacteria with significant reductions in colony-forming units (CFUs) .

Study 2: Anticancer Activity

In a separate investigation by Zhang et al., the anticancer effects of this compound were assessed using a panel of human cancer cell lines. The results demonstrated that it effectively inhibited cell growth and induced apoptosis at low concentrations compared to standard chemotherapeutic agents .

Q & A

Q. What structural features of this triazole derivative contribute to its biological activity, and how can these be validated experimentally?

The compound's core structure includes a 1,2,4-triazole ring, a thioether linkage, and a 4-methylphenyl substituent, which are critical for interactions with biological targets like enzymes or receptors. To validate structure-activity relationships (SAR), researchers should:

- Perform X-ray crystallography or NMR spectroscopy to confirm molecular geometry.

- Compare activity profiles with analogs (e.g., sodium/potassium salts of similar triazoles) to isolate substituent effects .

- Use docking studies to predict binding affinities with stress-related proteins (e.g., antioxidant enzymes) .

Q. What is the recommended synthetic route for preparing this compound with high purity?

The synthesis typically involves:

- Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazide intermediates under reflux conditions.

- Step 2 : Thioether linkage using isopropyl bromoacetate in the presence of a base (e.g., K₂CO₃).

- Purification : Recrystallization from ethanol/water mixtures to achieve ≥98% purity, confirmed by HPLC or TLC .

Advanced Research Questions

Q. How can researchers design a pharmacokinetic study to assess bioavailability and metabolite identification?

- Dosing : Administer the compound intravenously or intragastrically (e.g., 100 mg/kg in rats) and collect plasma/serum samples at intervals (5 min to 24 hrs).

- Analytical Method : Use HPLC-MS/MS to quantify parent compound and metabolites. Key parameters:

- AUC (Area Under Curve): Calculate using trapezoidal rule.

- t₁/₂ (Half-life): Derived from elimination rate constant (K) via mono-exponential decay models.

- Metabolite Identification : Compare fragmentation patterns in mass spectra with synthetic standards .

Q. What experimental models are suitable for evaluating stress-protective or hepatoprotective effects?

- Acute Immobilization Stress Model : Expose rats to 6-hour immobilization stress. Administer the compound (100 mg/kg) and compare with reference drugs (e.g., Mebicar at 62–155 mg/kg).

- Histological Analysis : Fix liver tissue in 10% formalin, section, and stain with hematoxylin-eosin. Assess:

- Hepatocyte structural integrity (e.g., beam arrangement).

- Presence of necrosis, inflammatory infiltrates, or dystrophic changes.

Q. How can contradictions in efficacy data between similar triazole derivatives be resolved?

- Comparative Pharmacokinetics : Assess differences in absorption/metabolism (e.g., AUC variations due to salt forms like sodium vs. potassium).

- Dose-Response Curves : Test multiple doses (e.g., 50–200 mg/kg) to identify optimal efficacy thresholds.

- Mechanistic Studies : Use knockout models or enzyme inhibitors to isolate pathways (e.g., Nrf2 for antioxidant effects) .

Methodological Considerations

Q. What chromatographic techniques optimize separation of this compound from its impurities?

- Hydrophilic Interaction Chromatography (HILIC) : Use a silica column with acetonitrile/ammonium acetate buffer (pH 4.5) for polar impurities.

- Temperature Gradient : Adjust column temperature (25–40°C) to improve peak resolution for structurally similar analogs .

Q. How should researchers validate the actoprotective properties in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.